Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 63164-98-7
VCID: VC8168935
InChI: InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C#CCO
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate

CAS No.: 63164-98-7

Cat. No.: VC8168935

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate - 63164-98-7

Specification

CAS No. 63164-98-7
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name ethyl 4-(3-hydroxyprop-1-ynyl)benzoate
Standard InChI InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3
Standard InChI Key BTLHMFDWUWKWSC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C#CCO
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C#CCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate features a para-substituted benzoate ester with a 3-hydroxyprop-1-ynyl side chain. The IUPAC name, ethyl 4-(3-hydroxyprop-1-ynyl)benzoate, reflects this arrangement. Key structural identifiers include:

  • SMILES: CCOC(=O)C1=CC=C(C=C1)C#CCO

  • InChIKey: BTLHMFDWUWKWSC-UHFFFAOYSA-N.

The propynyl group introduces rigidity and electronic asymmetry, while the hydroxyl group enables hydrogen bonding and further derivatization. Comparative analysis with analogues, such as (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate (CAS 89113-43-9), reveals distinct reactivity profiles due to the alkyne vs. alkene bond .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

Synthesis and Optimization

Classical Synthetic Routes

The synthesis of Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate typically involves Sonogashira coupling or hydroxypropynylation of ethyl 4-iodobenzoate. A documented protocol employs:

  • Reactants: Ethyl 4-iodobenzoate, propargyl alcohol.

  • Catalysts: PdCl₂(PPh₃)₂ and CuI.

  • Solvent: Tetrahydrofuran (THF).

  • Conditions: Room temperature, inert atmosphere .

This method yields the target compound in 98% yield after purification via silica gel chromatography (hexane/ethyl acetate = 17:3) . Alternative routes leverage MnO₂-mediated oxidations of propargyl alcohols to access alkynones, though these are less direct .

Table 2: Representative Synthesis of Ethyl 4-(3-Hydroxyprop-1-ynyl)benzoate

ParameterValue/DetailSource
Starting MaterialEthyl 4-iodobenzoate
Catalyst SystemPdCl₂(PPh₃)₂, CuI
SolventTHF
Reaction Time12–24 hours
Yield92–98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (270 MHz, CDCl₃) data for related compounds, such as Ethyl 4-(3-hydroxy-3-phenylprop-1-yn-1-yl)benzoate, reveals:

  • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • δ 4.41 (q, J = 7.2 Hz, 2H, OCH₂).

  • δ 7.51–7.57 (m, 2H, aromatic H).

  • δ 8.10–8.24 (m, 4H, aromatic H) .

The absence of alkyne proton signals suggests stabilization via conjugation. 13C NMR confirms the carbonyl (δ 165.6 ppm) and alkyne carbons (δ 85.6–92.6 ppm) .

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorptions at:

  • 3346 cm⁻¹ (O–H stretch).

  • 2239 cm⁻¹ (C≡C stretch).

  • 1707 cm⁻¹ (C=O ester) .

Reactivity and Applications

Copper-Catalyzed Hydroamination

The compound’s alkyne moiety participates in copper-catalyzed hydroamination with 2-aminophenols to form benzoxazoles, a reaction critical to pharmaceutical intermediates . For example:

  • Substrate: Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate.

  • Catalyst: CuI/1,10-phenanthroline.

  • Product: 2-arylbenzoxazoles (yields: 70–85%) .

Pharmaceutical Relevance

While direct applications are underexplored, structural analogues serve as pemetrexed disodium impurities, underscoring regulatory significance . The hydroxyl group also positions it as a precursor for prodrugs or polymerizable monomers.

Future Directions

  • Pharmacological Studies: Screen for antimicrobial or anticancer activity.

  • Materials Science: Explore use in conductive polymers via alkyne polymerization.

  • Catalysis: Optimize asymmetric reactions leveraging the chiral hydroxy group.

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